molecular formula C12H11F2NO2 B2776174 2-(4,4-Difluorobutyl)isoindoline-1,3-dione CAS No. 1265341-14-7

2-(4,4-Difluorobutyl)isoindoline-1,3-dione

Cat. No.: B2776174
CAS No.: 1265341-14-7
M. Wt: 239.222
InChI Key: TWXXXZWMICKJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a useful research chemical . It has a molecular weight of 239.22 and its IUPAC name is this compound .


Synthesis Analysis

Isoindoline-1,3-dione derivatives, including this compound, can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.22 . Its physical form is solid and it should be stored in a refrigerator .

Scientific Research Applications

Green Catalytic Synthesis

Research has shown that isoindoline-1,3-dione derivatives, including 2-(4,4-Difluorobutyl)isoindoline-1,3-dione, have applications in green chemistry. A study demonstrated an environmentally friendly method for synthesizing these derivatives using water extract of onion peel ash. This method offers advantages like avoiding harmful reagents and providing an alternative for bio-waste management (Journal et al., 2019).

Material Science and Medicine

Isoindoline-1,3-dione derivatives are important in material science and medicine. Their synthesis traditionally involves toxic catalysts, but recent advancements have focused on greener, more sustainable methods. This shift highlights the compound's relevance in developing new materials and medical applications while emphasizing environmental responsibility (Journal et al., 2019).

Optoelectronic Properties

In optoelectronics, novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives exhibit significant properties. They demonstrate high thermal stability and excellent properties as fluorescent compounds, essential for optoelectronic applications. Computational studies further reveal insights into their optical band gaps and chemical stability, indicating their potential in this field (Mane et al., 2019).

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structures of isoindoline-1,3-dione derivatives, including variants like 2-(4-ethoxyphenyl)isoindoline-1,3-dione, contributes significantly to our understanding of their properties. Analysis through methods like X-ray single-crystal diffraction helps in determining their potential applications in various fields, including pharmaceuticals and material science (Duru et al., 2018).

Antimicrobial Studies

Isoindoline-1,3-dione derivatives have shown promising results in antimicrobial studies. Compounds like 2-(3-(4- phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione exhibit moderate antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Ghabbour & Qabeel, 2016).

Characterization through NMR Spectroscopy

The characterization of isoindoline-1,3-dione derivatives using 1D and 2D NMR spectroscopy is crucial for confirming their structure and understanding their chemical properties. This type of analysis is fundamental in the development of new pharmaceuticals and materials (Dioukhane et al., 2021).

Electron Impact Ionization-Mass Spectrometry

The analysis of derivatives like 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) using electron impact ionization-mass spectrometry provides insights into their fragmentation patterns and stability. This kind of study is important in fields like analytical chemistry and pharmaceuticals (Yosefdad et al., 2020).

Safety and Hazards

The safety information available indicates that 2-(4,4-Difluorobutyl)isoindoline-1,3-dione is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Future Directions

The necessity for the development and discovery of novel antiepileptic drugs is felt, and only 60–70% of patients respond to the current drugs . Isoindoline-1,3-dione derivatives, including 2-(4,4-Difluorobutyl)isoindoline-1,3-dione, could potentially be part of this development due to their wide array of bioactive properties .

Properties

IUPAC Name

2-(4,4-difluorobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXXXZWMICKJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.